molecular formula C7H12N2O B13641736 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol

2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B13641736
M. Wt: 140.18 g/mol
InChI Key: OURJCBUNUAWPLM-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at the 5-position of the pyrazole ring and a propan-2-ol group at the 4-position. Pyrazoles and their derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of acetylacetone with methylhydrazine under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the propan-2-ol group at the 4-position provides distinct properties compared to other pyrazole derivatives .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H12N2O/c1-5-6(4-8-9-5)7(2,3)10/h4,10H,1-3H3,(H,8,9)

InChI Key

OURJCBUNUAWPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C(C)(C)O

Origin of Product

United States

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